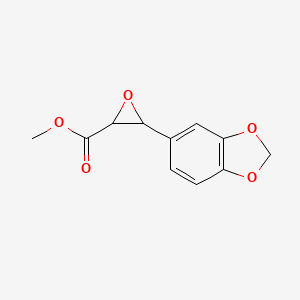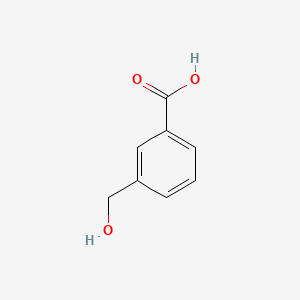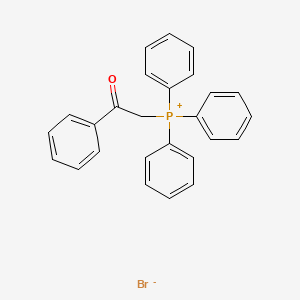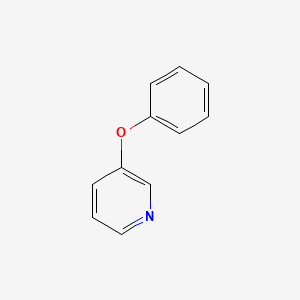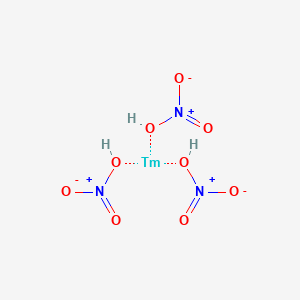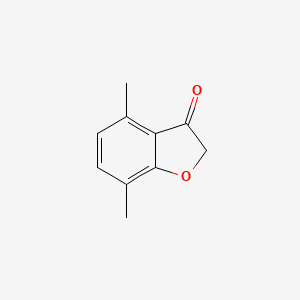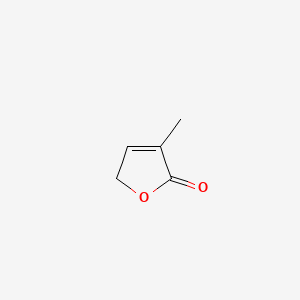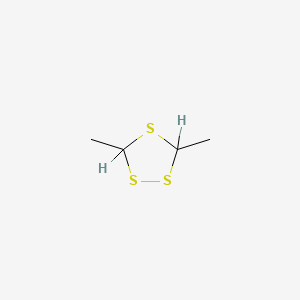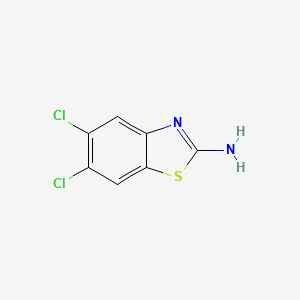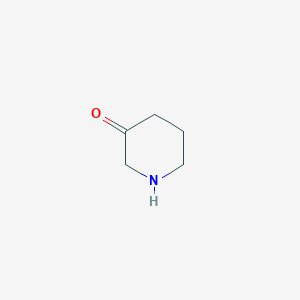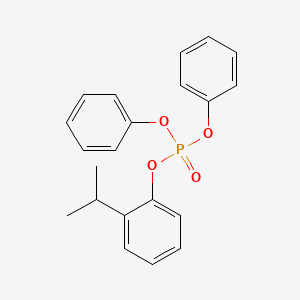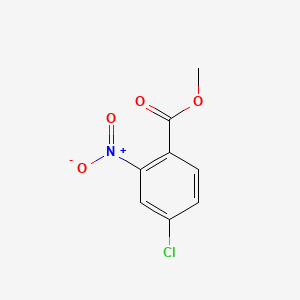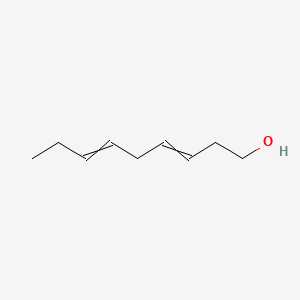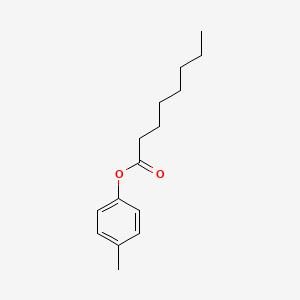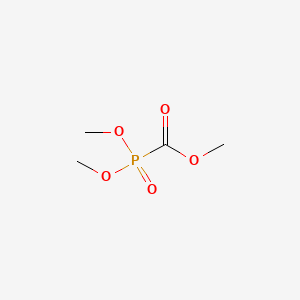
Trimethyl phosphonoformate
Übersicht
Beschreibung
Trimethyl phosphonoformate (TMPF) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C4H9O4P and a molecular weight of 166.08 g/mol. TMPF is commonly used as a reagent in organic synthesis and as a phosphorus source in the production of phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Prodrugs of Antiviral Agents : Trimethyl phosphonoformate has been used in the synthesis of acyloxyalkyl acylphosphonates, potential prodrugs of the antiviral agent trisodium phosphonoformate. These compounds showed inhibitory effects on HIV-1 in infected cells (Iyer et al., 1989).
Inhibition of Herpesvirus : Phosphonoformate, a compound related to trimethyl phosphonoformate, has been found to inhibit the DNA polymerase induced by herpesvirus and block the replication of various herpesviruses in cell culture (Reno et al., 1978).
Chemical Synthesis
Synthesis of α-Hydroxy and α-Aminophosphonates : A method involving trimethyl phosphite, a compound closely related to trimethyl phosphonoformate, has been developed for synthesizing α-amino- and α-hydroxy phosphonates, showcasing its utility in organic synthesis (Vahdat et al., 2008).
Adsorption Studies in Semiconductor Research : The adsorption of trimethyl phosphite at semiconductor surfaces has potential applications in sensor technology, adhesion promoters, and wear-resistant coatings. This study can provide insights into the possible applications of trimethyl phosphonoformate in similar contexts (Wong et al., 2013).
Environmental Applications
- Removal of Toxic Metals : Amino trimethylene phosphonic acid, a compound related to trimethyl phosphonoformate, has been used in layered double hydroxides for the removal of Cu2+ and Pb2+ from wastewater. This suggests potential environmental applications for trimethyl phosphonoformate in waste management and pollution control (Zhu et al., 2020).
Eigenschaften
IUPAC Name |
methyl dimethoxyphosphorylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRIUYHBVKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185073 | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl phosphonoformate | |
CAS RN |
31142-23-1 | |
| Record name | Trimethyl phosphonoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

